molecular formula C11H15NO4 B153990 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone CAS No. 42465-69-0

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Cat. No. B153990
CAS RN: 42465-69-0
M. Wt: 225.24 g/mol
InChI Key: OSCPZOWTABJKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a chemical compound that is structurally related to a class of compounds known for their psychotomimetic properties. These compounds are characterized by a phenethylamine backbone with various substitutions that can significantly alter their pharmacological activity. The compound has three methoxy groups attached to the phenyl ring and an amino group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane is described, which involves regiospecific syntheses of three isomeric amines . Although this does not directly describe the synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, it provides insight into the synthetic strategies that could be applied to similar compounds. The starting materials and the reaction conditions used in these syntheses are crucial for achieving the desired regioselectivity and yield.

Molecular Structure Analysis

The molecular structure of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone can be inferred to have a significant impact on its biological activity. The presence of methoxy groups and the amino group can influence the compound's electronic distribution, conformation, and ability to interact with biological targets. The structure-activity relationship (SAR) is a key aspect of understanding how such compounds function at the molecular level.

Chemical Reactions Analysis

Chemical reactions involving 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone would likely focus on its functional groups. The amino group could be involved in reactions such as acylation or alkylation, while the methoxy groups could undergo demethylation under certain conditions. These reactions can be used to further modify the compound and explore its chemical space for potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, such as solubility, melting point, and stability, would be influenced by its functional groups and overall molecular structure. These properties are important for its handling, formulation, and potential use as a pharmaceutical agent. The antimicrobial activity of related compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, suggests that the compound may also possess biological activities worth exploring .

Scientific Research Applications

Chemical Synthesis and Reactions The compound 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone and its derivatives are involved in various chemical reactions and syntheses, demonstrating their versatility in organic chemistry. For instance, one study describes the reaction of α,β-alkynylketones with β-amino alcohols, leading to products indicating the cleavage of the alkyne moiety, showcasing formal internal redox processes (Vasilevsky et al., 2015). Another study highlights the indium-mediated preparation of 2-(heterocyclic thio)-1-(2,3,4-trimethoxyphenyl)ethanone derivatives in water, emphasizing environmentally benign and efficient synthetic processes with moderate antifungal activities (Yang et al., 2004).

Antimicrobial Activity Research into the antimicrobial properties of compounds related to 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone has yielded promising results. One study explored the synthesis and antimicrobial activity of heterocyclic compounds, including 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, revealing their effectiveness against both gram-positive and gram-negative bacteria (Wanjari, 2020).

Cancer Research Compounds structurally related to 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone have shown significant potential in cancer research. Aryl-imidazothiadiazole analogues, synthesized using a common starting material similar to the compound of interest, displayed substantial anti-proliferative activity in various human cancer cell lines, highlighting the critical role of these compounds in developing new anticancer agents (Kamal et al., 2015).

Material Science and Polymer Chemistry In the field of material science and polymer chemistry, Schiff base compounds derived from reactions involving similar structures have been synthesized and characterized, exhibiting potential for applications ranging from thermal behavior studies to dielectric property analysis. For example, methacrylate polymers containing imine bonding, synthesized from Schiff bases related to 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, have been studied for their thermal behavior, dielectric properties, and antimicrobial activities, indicating their versatility in material science applications (Solmaz et al., 2021).

properties

IUPAC Name

1-(2-amino-3,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCPZOWTABJKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1N)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618027
Record name 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

CAS RN

42465-69-0
Record name 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.